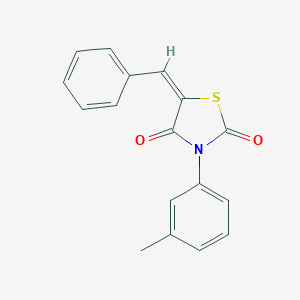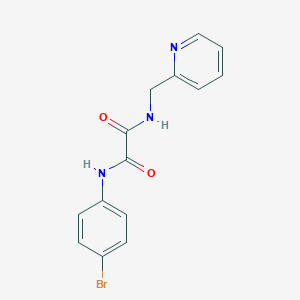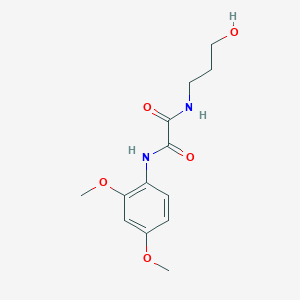
7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, also known as ABT-702, is a purine nucleoside phosphorylase (PNP) inhibitor. PNP is an enzyme that plays a crucial role in purine metabolism by catalyzing the reversible phosphorolysis of purine nucleosides to their respective bases and ribose-1-phosphate. ABT-702 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.
作用機序
7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione exerts its pharmacological effects by inhibiting PNP, which is an enzyme that plays a crucial role in purine metabolism. PNP catalyzes the reversible phosphorolysis of purine nucleosides to their respective bases and ribose-1-phosphate. By inhibiting PNP, this compound depletes the intracellular pool of purine nucleotides, leading to cell cycle arrest and apoptosis in cancer cells, and suppression of T cell proliferation and pro-inflammatory cytokine production in autoimmune disorders. In viral infections, this compound inhibits the replication of several RNA and DNA viruses by depleting the intracellular pool of purine nucleotides required for viral replication.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines, including leukemia, lymphoma, and solid tumors. In autoimmune disorders, this compound has been shown to suppress the proliferation of T cells and the production of pro-inflammatory cytokines, such as TNF-α and IFN-γ. In viral infections, this compound has been shown to inhibit the replication of several RNA and DNA viruses, including HIV, HCV, and HSV. This compound has also been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
実験室実験の利点と制限
7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments. It is a potent and selective PNP inhibitor with a well-defined mechanism of action. It is also relatively easy to synthesize and purify, with a yield of around 35% and a purity of over 99%. This compound has been extensively studied in vitro and in vivo, with several preclinical and clinical studies demonstrating its potential therapeutic applications in various diseases. However, there are also some limitations for lab experiments with this compound. It has poor solubility in aqueous solutions, which can limit its bioavailability and pharmacokinetic properties. It also has low oral bioavailability, which can limit its potential for oral administration.
将来の方向性
There are several future directions for research on 7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione. One potential direction is to explore its potential therapeutic applications in combination with other drugs or treatments, such as chemotherapy, radiation therapy, or immunotherapy. Another potential direction is to develop more potent and selective PNP inhibitors with improved pharmacokinetic properties and oral bioavailability. Additionally, more studies are needed to elucidate the molecular mechanisms of this compound in various diseases, and to identify potential biomarkers for patient selection and monitoring. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in various diseases, and to determine the optimal dosing and administration regimens.
合成法
The synthesis of 7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 8-bromo-3,7-dihydro-1H-purine-2,6-dione with hexadecylamine and pentylthiol in the presence of a base, followed by purification through chromatography. The yield of this compound is around 35%, and the purity of the product is over 99%.
科学的研究の応用
7-hexadecyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. In cancer, this compound has been shown to inhibit the growth of several cancer cell lines, including leukemia, lymphoma, and solid tumors. This compound exerts its anticancer effects by depleting the intracellular pool of purine nucleotides, leading to cell cycle arrest and apoptosis. In autoimmune disorders, this compound has been shown to suppress the proliferation of T cells and the production of pro-inflammatory cytokines, such as TNF-α and IFN-γ. In viral infections, this compound has been shown to inhibit the replication of several RNA and DNA viruses, including HIV, HCV, and HSV.
特性
IUPAC Name |
7-hexadecyl-3-methyl-8-pentylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48N4O2S/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-24(30(3)26(33)29-25(23)32)28-27(31)34-22-20-7-5-2/h4-22H2,1-3H3,(H,29,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIIGLPLZARYNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCCCC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-methyl-2-[(2-phenylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B403471.png)
![3-bromo-5-(4-bromothiophen-2-yl)-N-(4-chloro-2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403474.png)
![Isopropyl 2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B403478.png)

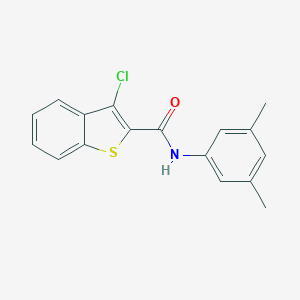
![3-{[(4-methylphenyl)sulfanyl]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-bromophenyl)hydrazone]](/img/structure/B403483.png)
![2-{4-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyrylamino}-benzoic acid](/img/structure/B403484.png)
![1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B403485.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B403486.png)
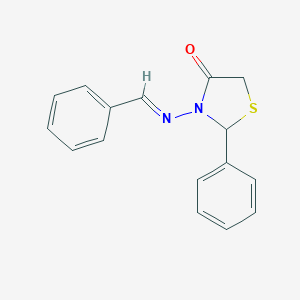
![4-({4-nitrophenyl}sulfanyl)-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B403490.png)
